molecular formula C24H42O7P2 B1662164 SR12813 CAS No. 126411-39-0

SR12813

Cat. No.: B1662164
CAS No.: 126411-39-0
M. Wt: 504.5 g/mol
InChI Key: YQLJDECYQDRSBI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of SR12813 involves the preparation of a 1,1-bisphosphonate ester. The synthetic route typically includes the reaction of tetraethyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl-1,1-bisphosphonate with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, including the use of solvents like dimethyl sulfoxide (DMSO) and maintaining specific temperature and pH levels.

Chemical Reactions Analysis

SR12813 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SR12813 has a wide range of scientific research applications, including:

Mechanism of Action

SR12813 exerts its effects by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By binding to this enzyme, this compound reduces the production of cholesterol in cells. Additionally, as an agonist of hPXR, it activates this nuclear receptor, leading to the regulation of various genes involved in drug metabolism and cholesterol homeostasis . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the pregnane X receptor signaling pathway.

Comparison with Similar Compounds

SR12813 is unique in its dual role as an HMG-CoA reductase inhibitor and hPXR agonist. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of cholesterol-lowering and gene-regulating properties, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLJDECYQDRSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332221
Record name SR 12813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126411-39-0
Record name P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126411-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR 12813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR12813
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04466
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SR 12813
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-12813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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